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green pigment, vision

Cat. No.: B1178281
CAS No.: 137464-42-7
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Description

Conceptual Framework of M-Opsin's Role in Photoreception

The fundamental role of M-Opsin in photoreception is to absorb photons of light primarily in the medium-wavelength region of the visible spectrum, which corresponds to the color green. arvojournals.org The specific wavelength of maximal absorption (λmax) for M-Opsin can vary between species due to differences in the amino acid sequence of the opsin protein. nih.gov This variation, known as spectral tuning, allows for adaptation to different light environments. biologists.com

Upon photon absorption, the 11-cis-retinal (B22103) chromophore within the M-Opsin protein isomerizes to all-trans-retinal (B13868). wikipedia.org This event triggers a series of conformational changes in the opsin, activating it. The activated M-Opsin then interacts with a G-protein called transducin, initiating a signaling cascade that results in the closure of cyclic nucleotide-gated ion channels in the photoreceptor cell membrane. This hyperpolarization of the cell membrane modulates the release of neurotransmitters at the synaptic terminal, sending a signal to the brain that is interpreted as the perception of green light.

The expression of M-Opsin, along with other opsins like S-Opsin (short-wavelength sensitive) and L-Opsin (long-wavelength sensitive), forms the basis of color vision. In dichromatic animals like mice, the visual system relies on the differential stimulation of S- and M-opsin containing cones. arvojournals.org In trichromatic primates, including humans, the presence of three distinct cone types (S, M, and L) allows for a richer perception of color. frontiersin.org

Historical Perspectives on M-Opsin Discovery and Early Research

The journey to understanding M-Opsin is intertwined with the broader history of research into the molecular basis of vision. The study of visual pigments began in the late 19th century with the work of Franz Boll and Willy Kühne. royalsocietypublishing.org George Wald later identified the protein component, opsin, and its vitamin A-derived chromophore. royalsocietypublishing.org

The concept of distinct photoreceptors for different colors was proposed much earlier, but it was not until the mid-20th century that physiological evidence for separate "green" and "red" sensitive cones began to emerge. The development of microspectrophotometry allowed scientists to directly measure the absorption spectra of individual photoreceptor cells, confirming the existence of cones with peak sensitivities in the medium-wavelength range.

The advent of molecular biology techniques in the latter half of the 20th century revolutionized the field. The cloning and sequencing of the genes encoding the visual pigments provided definitive proof of distinct opsin proteins. The human green and red opsin genes, located in a head-to-tail tandem array on the X-chromosome, were found to be highly homologous, with only a small number of amino acid differences accounting for their distinct spectral sensitivities. plos.orgfrontiersin.org This high degree of similarity also explained the prevalence of red-green color blindness, which often arises from unequal homologous recombination between these genes. arvojournals.org

Early research focused on identifying the specific amino acid residues responsible for the spectral tuning of M- and L-opsins. Site-directed mutagenesis studies were instrumental in pinpointing key amino acid sites that, when altered, could shift the λmax of the visual pigment. nih.gov These early investigations laid the groundwork for our current understanding of how subtle changes in protein structure can have profound effects on visual perception.

Current Paradigms in M-Opsin Photobiology Research

Contemporary research on M-Opsin continues to build upon this foundational knowledge, exploring its function and evolution in greater detail. Key areas of current investigation include:

Molecular Basis of Spectral Tuning: While the "five-sites" rule has been influential in explaining the spectral tuning of M/LWS pigments, ongoing research seeks a more comprehensive understanding of the complex interactions between amino acids that fine-tune the λmax. nih.gov Studies are now considering the synergistic and epistatic effects of multiple amino acid substitutions. biologists.com

Evolutionary Dynamics: The evolution of M-Opsin is a dynamic process characterized by gene duplication, gene conversion, and neofunctionalization. pnas.org Researchers are investigating how these evolutionary mechanisms have shaped the diversity of M-Opsin genes across different vertebrate lineages and how this diversity relates to the specific visual ecologies of various species. pnas.orgnih.gov For instance, the evolution of distinct L and M opsins in Old World primates is a classic example of gene duplication leading to enhanced color vision. frontiersin.org

Regulation of Gene Expression: The precise expression of M-Opsin in specific cone photoreceptors is critical for normal color vision. Studies are unraveling the complex regulatory networks that control M-Opsin gene expression, involving transcription factors like thyroid hormone receptor β2 (TRβ2) and COUP-TFII. plos.orgpnas.org Recent findings suggest that retinoic acid signaling plays a role in the spatiotemporal patterning of M and L cones during human retinal development. biorxiv.org

Opsin Co-expression and its Functional Significance: In some species, M-Opsin is co-expressed with other opsins within the same photoreceptor cell. nih.govnih.gov This phenomenon, and its implications for spectral sensitivity and visual processing, is an active area of research. For example, in mice, most cones co-express M- and S-opsins in a gradient across the retina. nih.govnih.govresearchgate.net

Role in Disease: Variations and mutations in the M-Opsin gene (OPN1MW) are associated with various vision disorders, including red-green color vision deficiency and cone dystrophies. nih.gov Current research aims to understand the molecular mechanisms by which these genetic variations lead to disease and to develop potential therapeutic strategies.

Table 1: Key Research Findings on M-Opsin

Research Area Key Findings References
Spectral Tuning Five key amino acid sites (180, 197, 277, 285, and 308) are primarily responsible for the spectral differences between M- and L-opsins. nih.gov
Evolution The M-opsin gene in Old World primates arose from a duplication of the LWS opsin gene. frontiersin.org
Gene Regulation Thyroid hormone receptor β2 (TRβ2) is required for the activation of M-opsin expression. pnas.org
Co-expression In mice, M-opsin and S-opsin are co-expressed in a gradient across the retina. nih.govnih.govresearchgate.net
Disease Mutations in the OPN1MW gene can lead to red-green color blindness. nih.gov

Properties

CAS No.

137464-42-7

Molecular Formula

C8H6N2O2S

Synonyms

green pigment, vision

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of M Opsin

Primary Structure and Domain Organization of M-Opsin

M-opsin is a protein composed of 364 amino acids. uniprot.org It shares a high degree of sequence homology with L-opsin (red cone opsin), with approximately 96% amino acid identity. nih.gov This similarity is a result of their evolution from a common ancestral gene through duplication and divergence. nih.gov Like other opsins, M-opsin is an integral membrane protein that spans the photoreceptor disc membrane multiple times. nih.govnih.gov

Transmembrane Helices and Loop Regions

The polypeptide chain of M-opsin is organized into seven transmembrane α-helices (TM1-TM7), which are connected by three extracellular and three cytoplasmic loops. wikipedia.orgcvrl.orgresearchgate.net This seven-transmembrane structure is a characteristic feature of the GPCR superfamily. nih.govnih.gov The helices are embedded within the lipid bilayer of the photoreceptor outer segment, while the loops extend into the aqueous environments of the cytoplasm and the intradiscal space. cvrl.org A conserved Pro-Pro motif has been identified in the second extracellular loop. nih.gov The cytoplasmic loops, particularly the one between helices V and VI, are crucial for interacting with and activating the G-protein transducin, initiating the phototransduction cascade. nih.gov

Retinal Binding Pocket Residues

Deep within the bundle of transmembrane helices lies the retinal binding pocket, a cavity where the chromophore, 11-cis-retinal (B22103), is covalently bound. wikipedia.orgcvrl.org This binding occurs via a Schiff base linkage to a specific lysine (B10760008) residue in the seventh transmembrane helix (TM7). wikipedia.orgcvrl.org The residues lining this pocket are primarily located in transmembrane helices 2, 3, 5, 6, and 7, as well as the second extracellular loop (ECL2). biorxiv.org The specific amino acid composition of this pocket is critical for determining the spectral sensitivity of the pigment. For instance, in red and green cone opsins, Trp281 is a key residue in the retinal binding pocket, analogous to Trp262 in bovine rhodopsin. nih.gov The interaction between the retinal chromophore and these surrounding amino acid residues "tunes" the absorption spectrum of the pigment to be maximally sensitive to medium-wavelength light, around 530 nm. biorxiv.orguniprot.org

Three-Dimensional Structural Determination of M-Opsin

Elucidating the three-dimensional structure of M-opsin has been crucial for understanding its function at a molecular level. Several high-resolution techniques have been employed to achieve this.

Cryo-Electron Microscopy (Cryo-EM) Analysis of M-Opsin

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large biomolecular complexes in their near-native state. frontiersin.org Recent studies have successfully used cryo-EM to determine the high-resolution structures of human cone opsins, including M-opsin, in complex with G-proteins. biorxiv.orgbiorxiv.org In these studies, M-opsin was stabilized in its active conformation bound to an engineered G-protein (Gi). biorxiv.org The resulting density maps allowed for the modeling of the M-opsin structure from residue 38 to 335 with a global resolution of 2.5 Å. biorxiv.orgbiorxiv.org The flexible N- and C-termini were not resolved in these structures. biorxiv.org This breakthrough has provided a detailed view of the interactions between M-opsin, the all-trans-retinal (B13868) chromophore, and the G-protein. biorxiv.org

Table 1: Cryo-EM Structural Data for M-opsin Complex

ComponentResolutionPDB ID
M-opsin-Gi complex2.5 ÅEMD-38800 pdbj.org

This table provides an example of the kind of data obtained from Cryo-EM studies. The specific PDB ID may vary between different research groups and publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy of M-Opsin Domains

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution or the solid state. pnas.org While obtaining a full structure of a large membrane protein like M-opsin by NMR is challenging, the technique is exceptionally well-suited for studying the dynamics and structure of specific domains, such as the cytoplasmic loops. pnas.orgpnas.org Solution NMR can be used to study the conformation and dynamics of isolated, isotopically labeled domains of M-opsin. pnas.org Solid-state NMR has been instrumental in studying the retinal chromophore itself and its interactions within the binding pocket in rhodopsin, providing insights that are applicable to M-opsin due to their structural similarity. nih.gov For instance, solid-state 2H NMR has been used to study the conformation and dynamics of the retinal cofactor in its binding pocket. nih.gov

Conformational Changes and Protein Dynamics Upon Light Activation

The activation of M-opsin is a dynamic process initiated by light. pnas.org Upon absorbing a photon, the 11-cis-retinal chromophore undergoes an incredibly fast isomerization to the all-trans form within femtoseconds. pnas.org This initial event triggers a series of slower conformational changes within the opsin protein on a millisecond timescale, transforming the receptor into its active signaling state. pnas.org These structural rearrangements are fundamental for the receptor to interact with and activate its corresponding G protein, transducin, thereby initiating the phototransduction cascade. doi.orgnih.gov

The photoisomerization of 11-cis-retinal to all-trans-retinal is the linchpin of M-opsin activation. biorxiv.org This change in the chromophore's shape induces significant structural rearrangements within the protein. doi.org The newly formed all-trans-retinal, now acting as an agonist, forces the surrounding protein to adapt to its new conformation. pnas.orgbiorxiv.org

This process involves a series of spectrally distinct intermediates, including bathorhodopsin and lumirhodopsin, before reaching the active metarhodopsin II (Meta II) state. doi.orgacs.org While the initial batho-intermediate shows minimal large-scale structural changes, it exhibits microscopic alterations in the hydrogen-bonding network within the retinal binding pocket. acs.org These subtle initial changes propagate, leading to more significant macroscopic rearrangements in the subsequent intermediates. acs.org A key event in this cascade is the movement of transmembrane helices, particularly the outward tilt of the cytoplasmic end of helix F, which is a hallmark of GPCR activation. acs.org This creates a binding site for the G protein. acs.org

A critical aspect of these rearrangements is the disruption of the "ionic lock" that keeps the receptor in an inactive state. biorxiv.org In the dark state, interactions between specific charged residues, such as the R1353.50-E2476.30 pair in rhodopsin, maintain an inactive conformation. biorxiv.org The isomerization of retinal leads to the breaking of this lock, allowing for the conformational changes necessary for activation. biorxiv.org

Following the initial photoisomerization and the formation of early intermediates, M-opsin transitions through a series of metarhodopsin states. The transition from Metarhodopsin I (Meta I) to Metarhodopsin II (Meta II) is a crucial step in the activation process. doi.org This transition is characterized by the deprotonation of the Schiff base linking the retinal to the opsin, an event widely considered essential for G protein activation. doi.org

The Meta II state is the fully active form of the receptor that binds to and activates the G protein, transducin. nih.govnih.gov However, the Meta II state is transient and eventually decays. This decay process can follow different pathways. One pathway involves the hydrolysis of the Schiff base, leading to the release of all-trans-retinal and the formation of the inactive apoprotein, opsin. nih.gov

Another important decay product is Metarhodopsin III (Meta III). nih.govacs.org Under certain conditions, particularly when a significant amount of Meta I is present in the equilibrium with Meta II, the decay pathway can favor the formation of Meta III. acs.org Research suggests that the decay to Meta III proceeds via Meta I and not directly from Meta II. acs.orgresearchgate.net This process involves a thermal isomerization of the protonated Schiff base. acs.org The formation of Meta III represents a state where the receptor is inactive. acs.org The balance between the decay to free retinal and the formation of Meta III is influenced by factors such as pH. nih.gov

Meta StateKey Characteristics
Metarhodopsin I (Meta I) An intermediate state formed after lumirhodopsin. Exists in equilibrium with Meta II. doi.org
Metarhodopsin II (Meta II) The fully active, G protein-binding state. Characterized by a deprotonated Schiff base. doi.orgnih.govnih.gov
Metarhodopsin III (Meta III) An inactive decay product. Formed via Meta I through thermal isomerization of the Schiff base. acs.orgresearchgate.net

Molecular dynamics (MD) simulations have provided significant insights into the atomic-level details of M-opsin activation. jinr.ruacs.org These computational studies allow researchers to model the dynamic conformational changes that are often difficult to capture with experimental methods alone. jinr.ru

MD simulations of rhodopsin, a closely related visual pigment, have revealed a conserved pattern of activation. acs.org The conformational changes are shown to be sequential, propagating outward from the site of retinal isomerization. acs.org Following the C11=C12 double bond isomerization, a rotation of the C20 methyl group occurs, followed by increased fluctuations at the β-ionone ring of the retinal molecule. acs.org These simulations suggest that the protein environment subtly modulates the precise timing of these events, indicating multiple, slightly different pathways for activation. acs.org

Simulations have also been employed to investigate the structural differences between cone opsins (like M-opsin) and rhodopsin. researchgate.net These studies have helped to identify key residues in the retinal binding pocket and their roles in the activation mechanism. For instance, MD simulations have been used to predict the location of the counterion to the protonated Schiff base in different opsins, which is crucial for understanding the specifics of their activation and spectral tuning. researchgate.net Furthermore, simulations of opsin in a membrane environment have highlighted the flexibility of certain regions, such as the arrestin binding region, which becomes more extended upon phosphorylation, likely facilitating the binding of arrestin and subsequent inactivation of the receptor. bohrium.com The application of MD, often guided by experimental data from techniques like solid-state NMR, continues to refine our understanding of the intricate dance of atoms that constitutes vision. acs.org

Genetic and Genomic Organization of M Opsin

M-Opsin Gene Locus and Chromosomal Arrangement

The genetic instructions for producing M-opsin are housed within a specific and dynamic region of our genome, highlighting the evolutionary journey of color vision.

X-Chromosome Linkage and Gene Clusters

The gene encoding M-opsin, designated OPN1MW, resides on the X chromosome at position Xq28. wikipedia.org It is part of a tandem array of genes that also includes the gene for L-opsin (OPN1LW), which is sensitive to long-wavelength (red) light. wikipedia.orgresearchgate.net Typically, this array consists of a single OPN1LW gene followed by one or more copies of the OPN1MW gene. researchgate.netmdpi.comresearchgate.net This head-to-tail arrangement is a product of gene duplication from an ancestral opsin gene. wikipedia.orgcam.ac.uk The high degree of sequence similarity between the OPN1LW and OPN1MW genes, exceeding 96%, makes this region susceptible to recombination events. mdpi.com These events can lead to variations in the number of OPN1MW genes in the array, with some individuals having one to six copies. researchgate.net Despite this variability, generally only the first two genes in the array, typically one L-opsin and one M-opsin gene, are expressed. researchgate.netbiorxiv.org

Regulatory Elements and Promoter Regions of M-Opsin Genes

The expression of the M-opsin gene is meticulously controlled by specific DNA sequences known as regulatory elements. A critical component is the locus control region (LCR), located upstream of the opsin gene array. biorxiv.orgpnas.orggenecards.org This LCR is essential for activating the transcription of both the L- and M-opsin genes. pnas.orggenecards.org The LCR interacts with the promoter region of each opsin gene to initiate the process of gene expression. researchgate.netarvojournals.org The promoter for the M-opsin gene is located immediately upstream of its coding sequence. arvojournals.org It is believed that the LCR physically loops to connect with the promoter of either the L- or M-opsin gene, a stochastic process that ensures only one type of opsin is expressed in a single cone photoreceptor cell. biorxiv.orgpnas.orgnih.gov The proximity of the L-opsin gene promoter to the LCR is thought to give it a competitive advantage, potentially explaining the generally higher ratio of L-cones to M-cones in the human retina. arvojournals.org

Transcriptional Regulation and Gene Expression of M-Opsin

The process of transcribing the genetic code of the OPN1MW gene into a functional M-opsin protein is a tightly regulated process, influenced by a symphony of transcription factors and developmental cues.

Factors Governing M-Opsin Gene Transcription in Cone Photoreceptors

Several key transcription factors play a pivotal role in orchestrating the expression of the M-opsin gene. The cone-rod homeobox (CRX) protein is a fundamental activator required for the differentiation and maintenance of both rod and cone photoreceptors, and it directly binds to the promoter of the M-opsin gene. pnas.orgnih.gov Another crucial factor is the thyroid hormone receptor β2 (TRβ2), which is essential for the expression of M-opsin. pnas.orgroyalsocietypublishing.org In the absence of TRβ2, cones fail to produce M-opsin and instead express S-opsin. pnas.orgoup.com The thyroid hormone, triiodothyronine (T3), is required for TRβ2 to function, indicating that hormonal signaling is a key temporal cue for M-opsin expression during development. nih.gov

Other transcription factors also contribute to this regulatory network. GTF2IRD1 has been identified as a dual-function transcription factor that promotes M-opsin expression while suppressing S-opsin expression in M-cones. arvojournals.org It interacts with both the LCR and the promoter regions of the M- and S-opsin genes. arvojournals.org Additionally, transcription factors like RORα and indirectly NEUROD1 can enhance M-opsin expression. nih.gov The intricate interplay between these factors ensures the precise and cell-type-specific expression of the M-opsin gene.

Developmental Expression Patterns of M-Opsin

The expression of M-opsin follows a distinct developmental timeline. In humans, M-opsin mRNA can be detected in the fetal retina as early as fetal week 15. nih.gov Studies in human retinal organoids and fetal retinas suggest that M-opsin is expressed before L-opsin during development. biorxiv.org In mice, the onset of M-opsin expression is a postnatal event, typically occurring around postnatal day 10 and becoming more robust in the second postnatal week. nih.govarvojournals.org This developmental expression is heavily influenced by thyroid hormone levels. nih.govoup.com In hypothyroid mice, the onset of M-opsin expression is significantly delayed. oup.comnih.govarvojournals.org This highlights the critical role of thyroid hormone in the maturation of the cone photoreceptor system and the proper temporal expression of M-opsin. oup.comnih.gov The spatial pattern of M-opsin expression across the retina also develops over time, with a higher density of M-cones typically found in the dorsal retina of mice. arvojournals.org

Genetic Variation and Polymorphisms in M-Opsin Genes

The human population exhibits considerable variation within the M-opsin gene, which can influence an individual's color perception. These variations, or polymorphisms, are a result of the high degree of similarity and frequent recombination between the L- and M-opsin genes. wikipedia.orgmdpi.com

Amino acid substitutions at specific positions within the M-opsin protein, particularly in exon 5, can alter the spectral sensitivity of the photopigment. researchgate.net For instance, variations at amino acid positions 277 and 285 are largely responsible for the spectral differences between L- and M-opsins. researchgate.net Polymorphisms in the regulatory regions upstream of the opsin gene array have also been linked to variations in the ratio of L- to M-cones in the retina. cambridge.orgnih.gov Specific combinations of these genetic differences, known as haplotypes, can correlate with higher or lower L:M cone ratios. cambridge.orgnih.gov This genetic diversity contributes to the wide range of normal color vision within the human population and is also the basis for various forms of red-green color vision deficiency. mdpi.comuci.edu

GeneChromosomal LocusFunctionKey Regulatory Elements
OPN1MWXq28 wikipedia.orgEncodes M-opsin, the photopigment for green light perception.Locus Control Region (LCR), Promoter researchgate.netpnas.orggenecards.org
OPN1LWXq28 wikipedia.orgEncodes L-opsin, the photopigment for red light perception.Locus Control Region (LCR), Promoter researchgate.netpnas.orggenecards.org
OPN1SWChromosome 7Encodes S-opsin, the photopigment for blue light perception.---
Transcription FactorRole in M-Opsin Expression
CRXEssential for cone photoreceptor differentiation and directly activates M-opsin transcription. pnas.orgnih.gov
TRβ2Crucial for M-opsin expression; its absence leads to a lack of M-opsin. pnas.orgroyalsocietypublishing.org
GTF2IRD1Promotes M-opsin expression and suppresses S-opsin expression in M-cones. arvojournals.org
RORαEnhances M-opsin expression. nih.gov
NEUROD1Indirectly enhances M-opsin expression. nih.gov
Tbx2aRepresses M-opsin expression in L-cones. elifesciences.orgnih.gov

Single Nucleotide Polymorphisms (SNPs) Affecting M-Opsin Function

Single nucleotide polymorphisms within the OPN1MW gene can lead to amino acid substitutions that alter the function of the resulting M-opsin protein. These alterations can range from subtle shifts in the spectral sensitivity of the photopigment to severe disruptions that lead to non-functional proteins and vision disorders.

One of the most significant and widely studied SNPs is the Cys203Arg (C203R) missense mutation. medlineplus.govnih.govmolvis.org This mutation, where cysteine is replaced by arginine at position 203 of the M-opsin protein, is a common cause of blue cone monochromacy (BCM), a condition characterized by the absence of functional L and M cones. medlineplus.govmolvis.org The C203R mutation leads to protein misfolding and retention in the endoplasmic reticulum, preventing the formation of a functional photopigment. cloudfront.net

Polymorphisms within exon 3 of the OPN1MW gene have also been identified as a significant source of functional variation. Specific combinations of SNPs create distinct haplotypes that can affect pre-mRNA splicing. researchgate.netmdpi.comarvojournals.org Three such disease-associated exon 3 haplotypes are LIAVA, LVAVA, and MIAVA, named for the amino acids they encode at specific positions. researchgate.netarvojournals.orgarvojournals.org These haplotypes, particularly the presence of a G at nucleotide position c.532 (c.532A>G), can lead to aberrant splicing, including the skipping of exon 3. researchgate.net This results in a truncated, non-functional opsin protein. While the LIAVA haplotype is associated with complete exon 3 skipping, the LVAVA and MIAVA haplotypes can result in a residual amount of correctly spliced opsin, leading to a spectrum of cone dysfunction phenotypes. researchgate.netmdpi.comarvojournals.org

The following table summarizes key SNPs and their functional impact on the M-opsin protein.

SNP (Amino Acid Change)GeneFunctional EffectAssociated Phenotype
c.607T>C (Cys203Arg) OPN1MW or L/M hybridProtein misfolding, ER retention, non-functional pigment. cloudfront.netBlue Cone Monochromacy (BCM), Red-Green Color Vision Defects. medlineplus.govnih.govmolvis.org
Exon 3 Haplotype (LIAVA) OPN1MW or L/M hybridCauses complete skipping of exon 3 during mRNA splicing, leading to a non-functional protein. researchgate.netmdpi.comProtanopia (if in L-opsin position), Deuteranopia (if in M-opsin position), BCM, High Myopia. mdpi.commdpi.com
Exon 3 Haplotype (LVAVA) OPN1MW or L/M hybridResults in aberrant splicing with a residual low level of correctly spliced opsin. researchgate.netarvojournals.orgCone Dysfunction, Progressive Vision Loss. researchgate.netarvojournals.org
Exon 3 Haplotype (MIAVA) OPN1MW or L/M hybridLeads to aberrant splicing with some residual correctly spliced opsin. researchgate.netarvojournals.orgCone Dysfunction, Progressive Vision Loss. researchgate.netarvojournals.org

Gene Duplications and Deletions Involving M-Opsin Loci

The high degree of sequence similarity (over 96%) and the tandem arrangement of the OPN1LW and OPN1MW genes make this locus susceptible to unequal homologous recombination during meiosis. nih.govnih.gov This process is a primary driver of structural variations, including gene duplications, deletions, and the formation of hybrid genes, which are a major cause of red-green color vision deficiencies. medlineplus.govwikipedia.org

Gene Duplications: Unequal recombination can result in an X chromosome gaining one or more copies of the OPN1MW gene. wikipedia.org It is common for individuals to have multiple copies of the OPN1MW gene downstream of the single OPN1LW gene. arvojournals.orgnih.gov While the presence of additional OPN1MW gene copies is common and often benign, the expression of these genes is largely determined by their proximity to the upstream locus control region (LCR). nih.govpnas.org Generally, only the first two genes in the array (typically one OPN1LW and the first OPN1MW) are expressed in the retina and contribute to color vision. nih.govmolvis.org

Gene Deletions: Conversely, unequal recombination can lead to the deletion of the OPN1MW gene. medlineplus.gov A complete loss of the OPN1MW gene results in deuteranopia, a form of dichromacy where individuals are unable to distinguish between red and green hues due to the absence of functional M-cones. medlineplus.gov Large deletions can also encompass the LCR, which is essential for the expression of both L- and M-opsin genes. nih.govpnas.org Deletion of the LCR leads to a lack of both L- and M-opsin expression, resulting in Blue Cone Monochromacy (BCM). pnas.orgnih.gov

Hybrid Genes: Intragenic recombination between the OPN1LW and OPN1MW genes can create hybrid or fusion genes that contain portions of both. medlineplus.govnih.gov The functional consequence of a hybrid gene depends on which exons are derived from each parental gene. For instance, a hybrid gene that replaces the normal OPN1MW gene and produces a photopigment with altered spectral properties can lead to deuteranomaly, a less severe form of red-green color vision deficiency. medlineplus.govwikipedia.org The severity of the vision defect is often related to the spectral difference between the normal L-opsin and the hybrid M-like opsin.

The table below details the types of gene rearrangements at the M-opsin locus and their visual consequences.

Genetic VariationMechanismFunctional ConsequenceAssociated Phenotype
M-Opsin Gene Duplication Unequal homologous recombination. wikipedia.orgIncrease in the number of OPN1MW gene copies. Often no direct impact on vision as typically only the first M-opsin gene is expressed. nih.govNormal Trichromacy (in most cases).
M-Opsin Gene Deletion Unequal homologous recombination. medlineplus.govComplete loss of M-opsin protein. medlineplus.govDeuteranopia (a form of dichromatic color vision). medlineplus.gov
Locus Control Region (LCR) Deletion Deletion upstream of the opsin gene array. pnas.orgAbolished expression of both L- and M-opsin genes. pnas.orgnih.govBlue Cone Monochromacy (BCM). molvis.orgpnas.org
L/M Hybrid Gene Intragenic recombination between OPN1LW and OPN1MW. medlineplus.govnih.govFormation of a functional but spectrally shifted photopigment. medlineplus.govwikipedia.orgDeuteranomaly (anomalous trichromacy). medlineplus.gov
Non-functional Hybrid Gene Intragenic recombination creating a gene with critical mutations (e.g., C203R). nih.govcam.ac.ukProduction of a non-functional opsin protein. nih.govcloudfront.netBlue Cone Monochromacy (BCM), Cone Dystrophy. nih.govcam.ac.uk

Evolutionary Biology and Comparative Analysis of M Opsins

Phylogenetic History and Diversification of M-Opsin Genes

The evolutionary history of M-opsin genes is characterized by ancient origins and a dynamic process of gene duplication and loss, leading to the diversity observed in contemporary vertebrates.

Ancestral Origins of Medium-Wavelength Sensitivity

Phylogenetic analyses indicate that the vertebrate ancestor possessed five main groups of visual opsins, including the RH2 group, which is responsible for medium-wavelength sensitivity. nih.gov Reconstruction of ancestral pigments suggests that the earliest vertebrate RH2 opsin had a wavelength of maximal absorption (λmax) of approximately 503 nm. nih.gov This ancestral green-sensitive opsin was part of a suite of photopigments that provided the foundation for color vision in early vertebrates. The five-opsin repertoire, including RH1 (rhodopsin), SWS1, SWS2, RH2, and LWS, was likely present in the ancestral vertebrate, allowing for both dim-light (scotopic) and bright-light (photopic) vision. nih.govnih.gov The evolutionary relationship between these opsin groups is generally understood as [(((RH1, RH2), SWS2), SWS1), M/LWS]. nih.gov

Gene Duplication Events in Vertebrate M-Opsin Evolution

Gene duplication is a primary driver of the diversification of M-opsin genes, with different vertebrate lineages exhibiting distinct patterns of gene expansion and loss. The RH2 opsin gene family, in particular, has undergone a remarkable number of duplication events, especially within the teleost fish lineage. nih.govoup.comuq.edu.aubiorxiv.orgresearchgate.net

In teleost fishes, a group known for its vast species richness and occupation of diverse aquatic habitats, the RH2 gene has proliferated extensively. oup.comuq.edu.auroyalsocietypublishing.org Investigations into teleost genomes have revealed species with multiple RH2 gene copies, ranging from zero to as many as eight. biorxiv.orgroyalsocietypublishing.org This dynamic evolutionary history involves repeated gene duplications, subsequent gene losses, and instances of gene conversion. oup.combiorxiv.org At least four ancestral duplication events have been identified as the foundation for the current RH2 diversity in teleosts, occurring in the common ancestors of major fish clades like Clupeocephala, Neoteleostei, and Acanthopterygii. oup.combiorxiv.orgroyalsocietypublishing.org These duplicated genes have then undergone further diversification, allowing for fine-tuning of spectral sensitivity to the specific light conditions of their aquatic environments. nih.gov

In primates, the evolution of medium-wavelength sensitivity has followed a different path, intertwined with the evolution of long-wavelength sensitive (LWS) opsins. Old World primates, including humans, possess distinct M-opsin (OPN1MW) and L-opsin (OPN1LW) genes located in a head-to-tail tandem array on the X chromosome. royalsocietypublishing.orgnih.gov This arrangement arose from a duplication of an ancestral LWS opsin gene. royalsocietypublishing.org Following the duplication, the two gene copies diverged, leading to pigments with peak sensitivities in the green (~535 nm) and red (~560 nm) parts of the spectrum, respectively, forming the basis of trichromatic color vision. royalsocietypublishing.org In contrast, most New World primates have a single polymorphic LWS/MWS gene on the X chromosome, with different alleles conferring sensitivity to different wavelengths. nih.gov

Comparative Studies of M-Opsin Spectral Tuning Across Species

The spectral tuning of M-opsins, or the adjustment of their λmax, is a key adaptive trait that allows species to optimize their vision for their specific ecological niches. This tuning is achieved through alterations in the amino acid sequence of the opsin protein, which in turn modifies the chemical environment of the light-absorbing chromophore.

Molecular Basis for Wavelength Shifts in Different Organisms

The absorption spectrum of a visual pigment is determined by the interactions between the 11-cis-retinal (B22103) chromophore and the surrounding amino acid residues of the opsin protein. oup.com Substitutions at key amino acid positions can alter these interactions, leading to shifts in the λmax. In M/LWS opsins, a "five-sites" rule has been proposed to explain a significant portion of the spectral tuning between 510 nm and 560 nm. youtube.com These five critical amino acid changes are S180A, H197Y, Y277F, T285A, and A308S. youtube.com

For RH2 opsins specifically, several key sites have been identified as being crucial for spectral tuning. One of the most significant is position 122. The substitution between glutamic acid (E) and glutamine (Q) at this site (E122Q) is known to cause a substantial blue-shift in the λmax of RH2 pigments. nih.govresearchgate.netresearchgate.netnih.gov For example, in zebrafish, the E122Q mutation is a primary contributor to the spectral difference between the blue-shifted Rh2-1 (λmax = 467 nm) and the green-shifted Rh2-4 (λmax = 505 nm). researchgate.net Other important sites include 113 and 181, which are also involved in modulating the spectral properties of RH2 opsins. researchgate.net Another key substitution, M207L, has also been shown to contribute to λmax shifts in RH2 pigments. nih.govarvojournals.org

The following interactive table summarizes key amino acid substitutions and their observed effects on the λmax of M-opsins (RH2) in various vertebrate species.

SpeciesOpsinKey Site(s) and Substitution(s)Observed λmax Shift (nm)Reference(s)
Zebrafish (Danio rerio)RH2-1 vs. RH2-4E122Q~38 (blue-shift) researchgate.net
Medaka (Oryzias latipes)RH2-B vs. RH2-CL95I, N96T, Q122E, I123V, M205I, C209V, C213F, A270G~24 (red-shift) nih.gov
Various TeleostsRH2E122QSignificant blue-shift nih.govresearchgate.net
Various TeleostsRH2M207LSignificant blue-shift nih.govarvojournals.org

Co-Evolution of M-Opsin with Other Components of the Visual Cascade

The process of vision involves a complex signaling pathway known as the phototransduction cascade, which is initiated by the absorption of a photon by an opsin. This cascade involves a series of interacting proteins, and there is growing evidence for the co-evolution of opsins with these downstream components to ensure an efficient and optimized visual response. nih.gov

The phototransduction cascade in vertebrate photoreceptors involves a G-protein called transducin, a phosphodiesterase (PDE) enzyme, and cyclic nucleotide-gated (CNG) ion channels. nih.gov Upon activation by light, the opsin interacts with and activates transducin. nih.govnih.gov Vertebrate rods and cones utilize distinct isoforms of many of the proteins in this cascade. nih.govresearchgate.net For instance, cones, where M-opsins are expressed, use a specific alpha subunit of transducin called GNAT2, whereas rods use GNAT1. nih.gov

The evolution of these distinct rod and cone phototransduction pathways appears to be linked to the duplication of their constituent genes during the two rounds of whole-genome duplication that occurred early in vertebrate evolution. nih.govnih.govroyalsocietypublishing.org This suggests that the diversification of opsins, including the emergence of the five ancestral vertebrate opsin classes, occurred in concert with the diversification of other phototransduction proteins. nih.gov This co-duplication and subsequent specialization would have allowed for the optimization of the cascade for the different functional requirements of rod and cone photoreceptors, such as the high sensitivity of rods for dim-light vision and the fast response times of cones for bright-light and color vision. nih.govnih.gov

Furthermore, the interaction between the activated opsin and other regulatory proteins, such as arrestin, is also critical for the timely termination of the visual signal. Cone arrestin exhibits specific binding properties to cone opsins, which contributes to the rapid recovery of cone photoreceptors. The structural and functional conservation of these interactions across different species points to a co-evolutionary relationship between opsins and their regulatory partners to maintain the fidelity and temporal precision of the visual signal.

Advanced Methodological Approaches in M Opsin Research

Recombinant Expression and Purification Strategies for M-Opsin

The study of M-opsin, like many other membrane proteins, has been historically challenging due to its low natural abundance and the difficulties associated with its extraction and purification from native tissues. The advent of recombinant DNA technology has revolutionized this field, providing robust systems for the heterologous expression of M-opsin in quantities amenable to detailed structural and functional analysis.

The baculovirus expression vector system (BEVS), utilizing insect cells such as Spodoptera frugiperda (Sf9) or Trichoplusia ni (High-Five), has been a workhorse for the production of functional G protein-coupled receptors (GPCRs), including opsins. This system offers several advantages, including high expression levels, a cellular environment that supports proper protein folding, and the capacity for post-translational modifications that are often crucial for protein function. For instance, studies have successfully used the BEVS to express bovine opsin, demonstrating that the in vitro synthesized opsin can bind 11-cis-retinal (B22103) to form a functional, photosensitive pigment. The system's ability to produce full-length opsin that is recognized by specific antibodies validates its utility in generating properly folded and assembled protein.

Mammalian cell expression systems, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, provide a native-like environment for the expression of mammalian proteins like M-opsin. These systems ensure that the expressed protein undergoes authentic post-translational modifications and is correctly targeted to the cell membrane. Adeno-associated virus (AAV) vectors have been effectively used to deliver and express human L- and M-opsin cDNA in mammalian cells, driven by cone-specific promoters. This approach has been instrumental in gene therapy studies, demonstrating that recombinant human M-opsin can be functionally expressed in mouse cones and can restore cone function in animal models of color blindness.

Expression SystemHost Organism/Cell LineKey Advantages for M-Opsin Expression
Baculovirus Expression Vector System (BEVS)Insect cells (Spodoptera frugiperda, Trichoplusia ni)High expression levels, proper protein folding, post-translational modifications.
Mammalian Cell Expression SystemsHEK293, CHO cellsNative-like environment, authentic post-translational modifications, correct membrane targeting.

While expressing full-length, functional M-opsin in bacterial systems like Escherichia coli is challenging due to the absence of the necessary cellular machinery for proper folding and post-translational modifications of complex membrane proteins, these systems are valuable for producing specific fragments or domains of the protein. For example, bacterio-opsin has been overexpressed in E. coli as a fusion protein, which can be produced in large quantities, although often as inclusion bodies that require subsequent solubilization and refolding steps. While the expressed proteins were located in the membrane, they exhibited poor retinal binding, indicating that achieving a fully native conformation in bacterial systems is a significant hurdle.

Yeast, particularly Saccharomyces cerevisiae and Pichia pastoris, represents a eukaryotic expression system that combines the rapid growth and genetic tractability of microbes with the capacity for some post-translational modifications found in higher eukaryotes. Mammalian opsin has been functionally expressed in S. cerevisiae, where it was shown to reconstitute with 11-cis-retinal to form a functional rhodopsin molecule. Although the glycosylation pattern in yeast differs from that in mammalian cells, the purified pigment was indistinguishable from native bovine rhodopsin in terms of its UV-visible absorption spectra and its ability to activate the G protein transducin. This demonstrates the potential of yeast systems for producing functional M-opsin for certain biochemical and biophysical studies.

Expression SystemHost OrganismApplication for M-Opsin Research
Bacterial Expression (E. coli)Escherichia coliHigh-yield production of M-opsin fragments and domains.
Yeast Expression (S. cerevisiae, P. pastoris)Saccharomyces cerevisiae, Pichia pastorisFunctional expression of full-length M-opsin for biochemical and biophysical assays.

Site-Directed Mutagenesis and Rational Design of M-Opsin Variants

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific and intentional changes to the DNA sequence of a gene. This method has been instrumental in M-opsin research for elucidating the relationship between the protein's structure and its function, particularly in the context of spectral tuning and signal transduction.

By systematically replacing specific amino acid residues within the M-opsin sequence, researchers can investigate the contribution of individual residues to various aspects of the protein's function. A key area of investigation has been the molecular basis of spectral tuning, which determines the wavelength of maximal absorption (λmax) of the photopigment. Studies have identified a small number of key amino acid sites that are responsible for the spectral differences between M- and L-opsins. The "five-sites" rule, for example, proposes that amino acid changes at positions 180, 197, 277, 285, and 308 largely account for the range of λmax values observed in M/LWS pigments. Site-directed mutagenesis experiments have confirmed the significant impact of substitutions at these sites on the absorption spectrum. For instance, mutating specific residues can shift the λmax of a pigment, providing direct evidence for their role in creating the specific chemical environment around the retinal chromophore that dictates its light absorption properties.

Beyond probing the function of the wild-type protein, site-directed mutagenesis and rational design principles are employed to engineer M-opsin variants with novel or altered properties. This approach, often referred to as protein engineering, can be used to enhance protein stability, modify ligand-binding affinity, or alter spectral properties. For example, by introducing specific mutations, it is possible to create M-opsin variants with blue-shifted or red-shifted absorption spectra. This has been crucial for understanding the fundamental mechanisms of color vision and has potential applications in the development of novel biosensors and optogenetic tools. The ability to create mice with a "knocked-in" human L-opsin gene in place of the endogenous mouse M-opsin gene provides a powerful in vivo system to study the function of engineered opsin variants in a physiological context.

Mutagenesis ApplicationResearch FocusKey Findings
Probing Structure-FunctionSpectral TuningIdentification of key amino acid residues (e.g., at sites 180, 197, 277, 285, 308) that modulate λmax.
Engineering Altered PropertiesOptogenetics and BiosensorsCreation of M-opsin variants with shifted spectral sensitivities for specific applications.

Spectroscopic Techniques for Characterizing M-Opsin Dynamics

A variety of spectroscopic techniques are employed to investigate the structure, dynamics, and conformational changes of M-opsin upon light activation. These methods provide insights into the molecular events that occur from the initial absorption of a photon to the activation of the G protein cascade.

Fluorescence spectroscopy is a highly sensitive technique used to study the local environment and dynamics of proteins. By attaching fluorescent probes to specific sites on M-opsin or by utilizing the intrinsic fluorescence of tryptophan residues, researchers can monitor changes in protein conformation. Time-resolved fluorescence spectroscopy has been used to measure the clustering and mobility of opsin in live cell membranes, revealing that opsin is predominantly organized into dimeric clusters. Pulsed-interleaved excitation fluorescence cross-correlation spectroscopy (PIE-FCCS) has provided quantitative data on the monomer-dimer equilibrium of opsin in the cell membrane.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information about the structure and dynamics of proteins in solution and in the solid state. Solid-state NMR has been used to study the structure of the retinal chromophore within the rhodopsin binding pocket and to investigate the mechanism of the "opsin shift," the phenomenon whereby the protein environment tunes the absorption spectrum of the chromophore. Solution 19F NMR spectroscopy, using fluorine-labeled cysteine mutants, has been applied to study the light-induced tertiary structure changes on the cytoplasmic face of rhodopsin, providing insights into the conformational changes that lead to G protein activation.

Time-Resolved Absorption and Fluorescence Spectroscopy

Time-resolved absorption and fluorescence spectroscopy are powerful tools for tracking the ultrafast photochemical reactions that follow light absorption by the retinal chromophore in M-opsin. These techniques can monitor the formation and decay of transient intermediates on timescales ranging from femtoseconds to milliseconds, providing a detailed picture of the activation process.

Recent studies on human green-cone visual pigment (MWS opsin) have successfully mapped the sequence of photointermediates. pnas.org Following photoexcitation, M-opsin progresses through a series of conformational states analogous to those of rhodopsin, including the Batho, Lumi, and Meta intermediates. researchgate.net One of the notable distinctions observed is in the kinetics of these intermediates; for instance, the transition from the Lumi to the Meta-I intermediate in green-cone opsin has a measured time constant of approximately 47 microseconds. researchgate.net The subsequent decay of Meta-I and the formation of the active Meta-II state also occur on the microsecond to millisecond timescale. researchgate.net These kinetic details are crucial for understanding the temporal characteristics of cone vision.

Table 1: Key Photointermediates of Human M-Opsin and Their Kinetics

Intermediate Preceding Intermediate Approximate Time Constant of Formation Wavelength of Maximum Absorption Change (ΔOD)
Batho Photoexcited M-Opsin Picoseconds Red-shifted (~620 nm) pnas.org
Lumi Batho Nanoseconds to Microseconds Blue-shifted from Batho
Meta-I Lumi ~47 µs researchgate.net ~476 nm (isosbestic point with Lumi) researchgate.net
Meta-II Meta-I Microseconds to Milliseconds ~385 nm researchgate.net

Fluorescence spectroscopy, particularly time-resolved methods, can also provide insights into the conformational changes of the opsin protein itself and its interactions with other molecules. For instance, pulsed-interleaved excitation fluorescence cross-correlation spectroscopy (PIE-FCCS) has been employed to study the oligomerization of opsins in live cell membranes, revealing that they can exist as dimeric clusters. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy of M-Opsin

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and environment of a protein. By measuring the absorption of infrared light by the sample, FTIR can detect changes in the vibrational modes of specific chemical bonds within the M-opsin protein and its retinal chromophore.

Light-induced difference FTIR spectroscopy is particularly informative. In this approach, the FTIR spectrum of the dark-state M-opsin is subtracted from the spectrum of a light-activated intermediate, revealing subtle structural changes that occur during photoactivation. nih.gov Studies on primate green cone pigment have utilized this technique to investigate the lumi intermediate. acs.org The results show perturbations in the retinal binding pocket due to the isomerization of the retinal chromophore. acs.org Specific vibrational bands can be assigned to different parts of the retinal molecule, such as the C=C ethylenic stretch, which shifts upon photoisomerization, and hydrogen-out-of-plane (HOOP) vibrations, which are sensitive to the planarity of the retinal chain. acs.org For example, in the lumi intermediate of primate green cone pigment, a pair of bands at 1558 (+)/1530 (−) cm⁻¹ is attributed to the C═C ethylenic stretch of the retinal. acs.org Furthermore, FTIR spectroscopy can detect changes in the protein backbone and the hydrogen-bonding network of water molecules within the protein, which are critical for the activation mechanism. nih.gov

Table 2: Selected Vibrational Bands in Light-Induced FTIR Difference Spectra of Primate Green Cone Pigment (Lumi Intermediate)

Wavenumber (cm⁻¹) Vibrational Mode Assignment Interpretation
1558 (+)/1530 (−) C═C ethylenic stretch of retinal Indicates a change in the electronic structure of the retinal chromophore upon formation of the lumi intermediate. acs.org
1100–800 Hydrogen-out-of-plane (HOOP) vibrations Reflects changes in the torsional structure and planarity of the retinal polyene chain. acs.org
>1700 C=O stretch of protonated carboxylic acids Absence of signals suggests no major changes in the protonation state of key carboxylic acid residues in the early intermediates. nih.gov

Raman Spectroscopy of M-Opsin Chromophore

Raman spectroscopy, another form of vibrational spectroscopy, is highly effective for studying the retinal chromophore within M-opsin. In resonance Raman spectroscopy, the excitation wavelength is tuned to match the absorption band of the chromophore. This selectively enhances the Raman signals from the chromophore's vibrations, allowing them to be studied with high sensitivity and specificity, even in the complex environment of the protein. nih.gov

This technique provides a detailed fingerprint of the retinal's isomeric state, its conformation (e.g., planar or twisted), and its interactions with the surrounding amino acid residues in the binding pocket. researchgate.netnih.gov While much of the foundational work has been done on bacteriorhodopsin and bovine rhodopsin, the principles are directly applicable to M-opsin. acs.orgfrontiersin.org Key vibrational modes, such as the C=C ethylenic stretch and the C=NH stretching of the Schiff base linkage, are sensitive indicators of the chromophore's electronic and structural state. For example, the strength of the hydrogen bond to the Schiff base can be inferred from the frequency of its vibrational mode. researchgate.net Time-resolved resonance Raman spectroscopy can be used to track the structural evolution of the chromophore through the various photointermediates, complementing the kinetic data from absorption spectroscopy. nih.gov

Biophysical Assays for M-Opsin Functionality

To understand how the light-induced conformational changes in M-opsin translate into a cellular signal, it is essential to study its interactions with downstream signaling partners, primarily the G-protein transducin and arrestin. A variety of biophysical assays have been developed to quantify these interactions and assess the functional activity of M-opsin.

G-Protein Activation Assays (e.g., GTPγS binding)

The primary function of light-activated M-opsin is to catalyze the exchange of GDP for GTP on the α-subunit of its cognate G-protein, transducin. The GTPγS binding assay is a widely used in vitro method to measure this G-protein activation. creative-bioarray.com This assay utilizes a non-hydrolyzable analog of GTP, guanosine (B1672433) 5'-O-(3-thiotriphosphate), labeled with a radioisotope ([³⁵S]GTPγS) or a fluorescent tag. creative-bioarray.comresearchgate.net

In this assay, M-opsin-containing membranes are incubated with G-proteins and [³⁵S]GTPγS. Upon light activation, M-opsin binds to the G-protein and facilitates the release of GDP, allowing [³⁵S]GTPγS to bind to the Gα subunit. creative-bioarray.com Since GTPγS is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, the activated Gα-[³⁵S]GTPγS complex accumulates and can be quantified. creative-bioarray.com The rate and extent of [³⁵S]GTPγS binding are direct measures of the G-protein activation efficiency by M-opsin. adelaide.edu.au This assay is crucial for determining the potency and efficacy of M-opsin activation and for studying how mutations affect its signaling capacity. While much of the literature focuses on rhodopsin, these methods are directly applicable to cone opsins.

Arrestin Recruitment Assays

Following activation and phosphorylation by a G-protein coupled receptor kinase (GRK), M-opsin binds to arrestin, which quenches its ability to activate G-proteins and initiates the process of desensitization and internalization. Arrestin recruitment assays are designed to measure this critical interaction. In mammals, two visual arrestins, Arrestin-1 and Arrestin-4 (cone arrestin), are involved in this process in cone photoreceptors. arvojournals.orgnih.gov

A common method for monitoring arrestin recruitment in live cells is Bioluminescence Resonance Energy Transfer (BRET). In a BRET assay, M-opsin is fused to a bioluminescent donor (like a luciferase), and arrestin is fused to a fluorescent acceptor (like a fluorescent protein). mdpi.com When arrestin is recruited to the activated M-opsin, the donor and acceptor come into close proximity, allowing for energy transfer and the emission of light by the acceptor, which can be measured. mdpi.com Another approach utilizes protein-fragment complementation, where non-functional fragments of an enzyme (like a luciferase) are fused to M-opsin and arrestin. Their interaction brings the fragments together, reconstituting a functional enzyme and generating a measurable signal. researchgate.net These assays have revealed that cone arrestin (Arr4) has a high binding affinity for human green cone opsin and that the kinetics of arrestin recruitment can be very rapid, contributing to the fast deactivation of cone photoreceptors. researchgate.netresearchgate.net

Table 3: Comparison of Visual Arrestin Binding to Cone Opsins

Arrestin Type Primary Location Binding Preference Role in Cone Photoreceptors
Arrestin-1 (ARR1) Rods, also in cones High selectivity for light-activated, phosphorylated rhodopsin; also binds cone opsins. arvojournals.orgresearchgate.net Contributes to the desensitization of S- and M-opsins. arvojournals.orgnih.gov
Arrestin-4 (ARR4) / Cone Arrestin Cones, Pinealocytes High affinity for light-activated, phosphorylated cone opsins. researchgate.netnih.gov Plays a crucial role in the rapid shutoff of the cone phototransduction cascade. nih.gov

Liposome Reconstitution Systems for M-Opsin Studies

To study the function of M-opsin in a controlled lipid environment, free from the complexities of the native cell membrane, it can be purified and reconstituted into artificial lipid vesicles called liposomes, forming proteoliposomes. nih.gov This in vitro system allows for the precise control of the lipid composition of the membrane, which can influence the structure and function of the embedded protein. mdpi.com

The reconstitution process typically involves solubilizing purified M-opsin and lipids with a detergent. pnas.org The detergent is then slowly removed, for example by dialysis, leading to the spontaneous formation of proteoliposomes with M-opsin incorporated into the lipid bilayer. mdpi.compnas.org The orientation of the reconstituted M-opsin can be assessed, with methods aiming for an asymmetric orientation that exposes the cytoplasmic domains, where interactions with G-proteins and arrestins occur. pnas.org

Once reconstituted, the functionality of M-opsin can be assessed using various assays. For example, its ability to activate G-proteins can be measured by adding purified transducin and GTPγS to the external solution. pnas.org These systems are invaluable for dissecting the minimal requirements for M-opsin signaling and for studying the influence of specific lipids on its function.

Computational Modeling and Bioinformatic Approaches in M-Opsin Research

Computational modeling and bioinformatic approaches have become indispensable tools in the study of M-opsin, the protein component of the visual pigment responsible for green light perception. These methods provide insights into the structure, function, and dynamics of M-opsin at an atomic level, complementing experimental studies and helping to elucidate the molecular mechanisms of vision.

Homology Modeling of M-Opsin Structures

Due to the challenges in crystallizing membrane proteins like opsins, homology modeling, also known as comparative modeling, is a crucial technique for obtaining a three-dimensional (3D) structure of M-opsin. This method constructs a model of a "target" protein sequence based on the experimentally determined structure of a related homologous protein, the "template".

The process of homology modeling for M-opsin typically involves the following steps:

Template Selection: The first and most critical step is to identify a suitable template structure from the Protein Data Bank (PDB). Given that M-opsin is a G protein-coupled receptor (GPCR), the high-resolution crystal structure of bovine rhodopsin is a commonly used and appropriate template due to its high sequence identity and structural similarity to cone opsins. The sequence identity between human L- and M-opsins is about 96%, and they share significant homology with rhodopsin. nih.gov

Target-Template Alignment: The amino acid sequence of the target M-opsin is aligned with the sequence of the selected template. The accuracy of this alignment is paramount for the quality of the final model, as it dictates which residues in the target will be mapped onto the template's structure.

Model Building: Based on the alignment, a 3D model of the M-opsin is generated. This involves copying the coordinates of the aligned residues from the template to the target and modeling the non-aligned regions, such as loops, which may differ between the target and template.

Model Refinement and Validation: The initial model is then refined to correct any steric clashes or unfavorable geometries. The quality of the final model is assessed using various computational tools that check its stereochemical properties, such as Ramachandran plots, and compare it to known protein structures.

Homology models of M-opsin have been instrumental in understanding its structure-function relationships. For instance, structural modeling has been used to investigate how specific amino acid substitutions can affect the binding of retinal analogues. In one study, a model of green cone opsin suggested that the presence of Pro-205 could sterically hinder the entry and binding of the locked chromophore analogue 11-cis-6-membered ring (11-cis-6mr)-retinal. nih.govresearchgate.net

Parameter Description Relevance to M-Opsin Modeling
Template PDB ID Identifier for the template structure in the Protein Data Bank.Bovine rhodopsin structures are frequently used.
Sequence Identity Percentage of identical amino acids between target and template.High identity leads to more accurate models.
Model Validation Scores Metrics like DOPE score or Ramachandran plot analysis.Assess the quality and reliability of the generated model.

Ligand Docking and Molecular Dynamics Simulations

Ligand docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between M-opsin and its chromophore, 11-cis-retinal, as well as other potential ligands.

Ligand Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. In M-opsin research, docking studies are used to:

Investigate the binding mode of 11-cis-retinal and its analogues within the retinal-binding pocket.

Understand how specific amino acid residues contribute to the binding affinity and specificity.

Screen for potential pharmacological chaperones that could stabilize misfolded M-opsin mutants associated with retinal diseases.

Molecular Dynamics (MD) Simulations provide a dynamic view of the M-opsin-ligand complex, allowing researchers to observe the conformational changes and interactions over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities.

Key applications of MD simulations in M-opsin research include:

Investigating the Opsin Shift: MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, are used to elucidate the "opsin shift," which is the phenomenon where the absorption maximum (λmax) of the retinal chromophore is tuned by the surrounding protein environment. These simulations have helped identify key amino acid residues and structural features responsible for the spectral tuning of green cone opsins. For example, studies on zebrafish cone opsins have identified E113, E181, and E122 as critical sites for the spectral difference between blue-shifted and green-shifted pigments. nih.gov

Simulating the Photoactivation Process: MD simulations can model the conformational changes in M-opsin that occur after the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868). This provides insights into the initial steps of the visual signal transduction cascade.

Analyzing Ligand Entry and Exit Pathways: Simulations have been used to explore the potential pathways for the entry of 11-cis-retinal into the binding pocket and the release of all-trans-retinal after photoactivation. Studies suggest that the interface between transmembrane helices TM5 and TM6 is a critical part of the chromophore-binding pathway in green cone opsin. nih.govresearchgate.net

Q & A

(Basic) What molecular genetic mechanisms underlie variations in green pigment sensitivity among individuals with normal color vision?

Answer: Variations in green pigment sensitivity arise from polymorphisms in the X-linked opsin gene array. The human red (L) and green (M) pigment genes exist in a head-to-tail tandem array, with normal individuals possessing 1 L-pigment gene and 1–5 M-pigment genes . Southern blot hybridization and quantitative PCR are standard methods to assess gene copy number and structural integrity . Recent studies show that intergenic recombination events can alter gene order or create hybrid genes, even in phenotypically normal individuals, suggesting compensatory mechanisms in cone cell expression .

(Advanced) How do hybrid photopigment genes formed by unequal recombination contribute to discrepancies between genotypic predictions and phenotypic color vision assessments?

Answer: Hybrid genes (e.g., L/M or M/L chimeras) result from unequal recombination between the highly homologous L and M genes. While Southern blotting identifies hybrid structures , phenotypic outcomes depend on:

  • Spectral tuning : Amino acid substitutions in exons 2–5 determine peak absorption wavelengths .
  • Gene position : Only the first two genes in the array are typically expressed; downstream hybrid genes may remain silent .
  • Cone mosaic plasticity : Compensatory neural processing can mask mild spectral shifts .
    Discrepancies arise when hybrid genes encode pigments with minor spectral differences undetectable by standard anomaloscopy, necessitating microspectrophotometry or ERG-based spectral sensitivity testing .

(Basic) What experimental models are used to study the developmental specification of green vs. red cone photoreceptors in humans?

Answer: Retinal organoids derived from human pluripotent stem cells (hPSCs) are key models. Protocols involve:

  • Temporal modulation of thyroid hormone signaling to bias cone subtypes toward L/M (green/red) or S (blue) .
  • Single-cell RNA sequencing to track opsin expression dynamics during differentiation .
  • CRISPR-Cas9 editing to introduce mutations in the L/M gene array and assess developmental consequences .

(Advanced) What methodological challenges arise when correlating in vitro photopigment spectral sensitivity data with in vivo color vision phenotypes in dichromatic individuals?

Answer: Key challenges include:

  • Cone mosaic heterogeneity : Dichromats may retain residual cones expressing non-functional pigments, complicating psychophysical tests .
  • Optical density variations : In vitro measurements assume uniform pigment density, but in vivo optical factors (e.g., macular pigment) alter effective sensitivity .
  • Neural adaptation : Cortical recalibration can compensate for spectral deficiencies, masking genotype-phenotype discordance . Solutions involve combining adaptive optics imaging (to map cone distributions) with genetically informed computational models of chromatic processing .

(Basic) How do researchers determine the functional consequences of point mutations in green pigment opsin genes?

Answer: Site-directed mutagenesis followed by in vitro expression in mammalian cell lines (e.g., HEK293) is standard. Key steps:

  • Cloning mutant opsin genes into expression vectors.
  • Spectrophotometric analysis of reconstituted pigments to measure λmax shifts .
  • Functional assays (e.g., cAMP response in melanophore systems) to assess G-protein coupling efficiency .

(Advanced) Why do some multigene dichromats exhibit phenotypic characteristics inconsistent with their predicted genotype, and how can these anomalies be resolved experimentally?

Answer: Discordant cases often involve:

  • Cryptic hybrid genes undetected by standard Southern blotting due to small recombination intervals .
  • Cis-regulatory mutations in promoter regions altering gene expression ratios .
  • Post-translational modifications affecting pigment stability .
    Advanced methods include:
  • Long-read sequencing to resolve complex gene arrays .
  • Mass spectrometry of cone-specific proteomes to confirm pigment expression .

(Basic) What techniques are employed to analyze the evolutionary conservation and divergence patterns among vertebrate green-sensitive visual pigments?

Answer: Comparative genomics approaches include:

  • Phylogenetic reconstruction using codon-based substitution models to identify positive selection in spectral tuning residues (e.g., site 277 in L/M opsins) .
  • Drosophila S2 cell assays to express ancestral reconstructed pigments and measure spectral shifts .

(Advanced) How does the positional hierarchy of pigment genes in the X-chromosomal array influence their expression patterns and subsequent color vision phenotypes?

Answer: The "positional hierarchy" hypothesis posits that the first two genes in the array are preferentially expressed in cone photoreceptors. Experimental validation involves:

  • Transgenic mouse models with rearranged human L/M arrays, showing position-dependent expression .
  • Single-cell RT-PCR of human retinal samples to quantify mRNA ratios .
    Unexpectedly, some hybrid genes in the first position can override downstream normal genes, causing deuteranomaly despite a normal M gene elsewhere in the array .

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